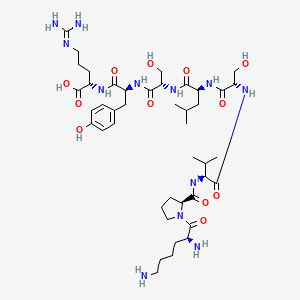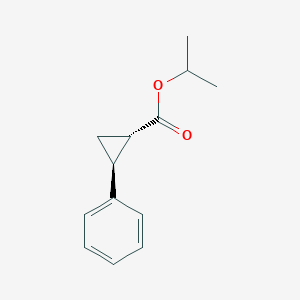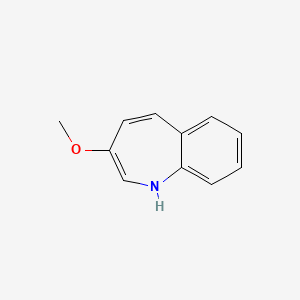
4-Cyclohexyl-1,2,4-triazinane-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-1,2,4-triazinane-3,6-dione is a chemical compound belonging to the triazine family. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a triazinane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,2,4-triazinane-3,6-dione typically involves a multi-step process. One common method starts with the reaction of guanidine and cyclohexylamine. The guanidine undergoes aminolysis to form an intermediate guanidylurea. This intermediate is then subjected to cyclization using phosgene under controlled temperatures to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclohexyl-1,2,4-triazinane-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-1,2,4-triazinane-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-1,2,4-triazinane-3,6-dione involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits photosynthesis by binding to the D-1 quinone protein in the electron transport chain of photosystem II. This disruption leads to the production of reactive oxygen species, which damage cellular membranes and ultimately cause cell death .
Vergleich Mit ähnlichen Verbindungen
Hexazinone: Another triazine derivative used as a herbicide.
1,3,5-Triazine: A parent compound with various derivatives used in different applications.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have similar structures but different substituents, leading to varied properties and applications.
Uniqueness: 4-Cyclohexyl-1,2,4-triazinane-3,6-dione is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as selective herbicides and potential therapeutic agents .
Eigenschaften
CAS-Nummer |
343334-56-5 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-cyclohexyl-1,2,4-triazinane-3,6-dione |
InChI |
InChI=1S/C9H15N3O2/c13-8-6-12(9(14)11-10-8)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,14) |
InChI-Schlüssel |
GJAVXIWLLXNGQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


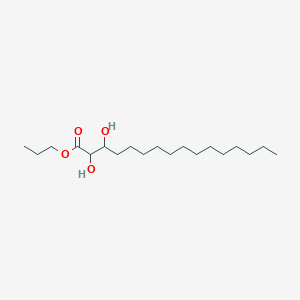
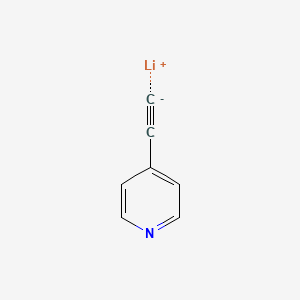

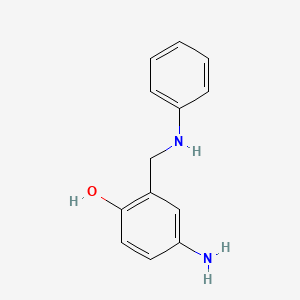
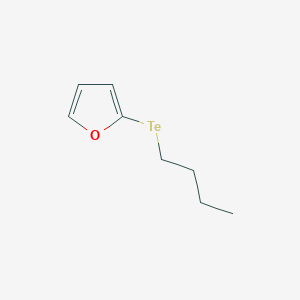
![2-Azaspiro[3.5]nonane-1-thione, 3-phenyl-2-(phenylmethyl)-, (3R)-](/img/structure/B14246176.png)
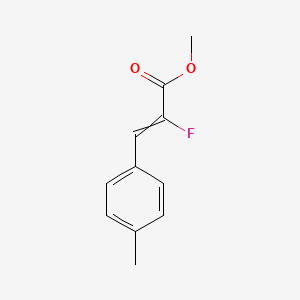
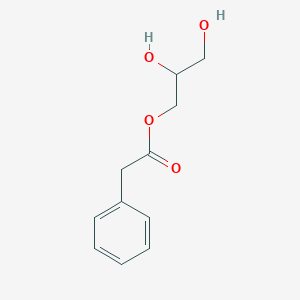

![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
